molecular formula C10H10N2S B14772218 5-(methylthio)-1-phenyl-1H-pyrazole

5-(methylthio)-1-phenyl-1H-pyrazole

Cat. No.: B14772218
M. Wt: 190.27 g/mol
InChI Key: MHMOOYIUBUKPMZ-UHFFFAOYSA-N
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Description

5-(Methylthio)-1-phenyl-1H-pyrazole is a chemical building block belonging to the 1-phenyl-1H-pyrazole class of heterocyclic compounds, which are recognized for their significant and broad-spectrum pharmacological potential. Researchers value this compound for its utility in developing new therapeutic agents and probing biochemical pathways. The core 1-phenyl-1H-pyrazole scaffold is associated with a wide range of biological activities, including potent antioxidant and anti-inflammatory effects. Pyrazole derivatives are known to function as radical scavengers, neutralizing harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) through methods such as the DPPH assay . Furthermore, related compounds have demonstrated impressive activity as inhibitors of the 15-lipoxygenase (15-LOX) enzyme, a key mediator in oxidative stress and inflammatory conditions . The methylthio (-SCH₃) substituent on the pyrazole core is a key functional group that can influence the compound's electronic properties, lipophilicity, and its potential to interact with biological targets, such as through hydrophobic interactions in enzyme binding pockets . This compound is offered For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical in medicinal chemistry programs, as a precursor for synthesizing more complex molecules, or in biochemical assays to investigate mechanisms of oxidative stress and inflammation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-methylsulfanyl-1-phenylpyrazole

InChI

InChI=1S/C10H10N2S/c1-13-10-7-8-11-12(10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

MHMOOYIUBUKPMZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=NN1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methylthio 1 Phenyl 1h Pyrazole and Analogous Derivatives

Strategies for Constructing the 1H-Pyrazole Core

Cyclocondensation Reactionsnih.govresearchgate.net

Cyclocondensation reactions represent the most classical and widely employed approach to pyrazole (B372694) synthesis. These methods involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon precursor, leading to the formation of the five-membered heterocyclic ring through a condensation and subsequent dehydration or elimination sequence.

The reaction between a 1,3-dicarbonyl compound and a hydrazine is the quintessential method for pyrazole synthesis, first reported by Ludwig Knorr in 1883. nih.govmdpi.com This reaction, known as the Knorr pyrazole synthesis, typically proceeds by the condensation of a hydrazine, such as phenylhydrazine (B124118), with a β-diketone or a related 1,3-dielectrophile. jk-sci.comyoutube.com

The mechanism involves an initial attack of a hydrazine nitrogen atom on one of the carbonyl groups to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, ultimately leading to a dihydroxypyrazolidine intermediate which dehydrates to form the aromatic pyrazole ring. jk-sci.comresearchgate.net A significant challenge with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of two regioisomeric products. nih.govresearchgate.net

For the synthesis of thio-substituted pyrazoles like 5-(methylthio)-1-phenyl-1H-pyrazole, a key precursor is a β-ketothioester or a ketene (B1206846) dithioacetal. For instance, the condensation of various hydrazides with ketene dithioacetal is a known route to produce substituted 3-methylthio-1H-pyrazoles. researchgate.net Similarly, reacting active methylene (B1212753) reagents with phenylisothiocyanate and then methyl iodide generates a ketene N,S-acetal intermediate, which upon cyclization with a hydrazine, yields highly functionalized pyrazoles. nih.gov

Table 1: Examples of Knorr-type Pyrazole Synthesis Conditions

Hydrazine 1,3-Dicarbonyl Precursor Catalyst/Solvent Product Type Yield Reference
Phenylhydrazine Ethyl acetoacetate Nano-ZnO / Green Protocol 1,3,5-Substituted Pyrazole 95% nih.gov
2,4-Dinitrophenylhydrazine Acetylacetone [C4mim][FeCl4] / Room Temp 1,3,5-Substituted Pyrazole 90% ias.ac.in
Phenylhydrazine Dimethylacetylene dicarboxylate Toluene/DCM / Reflux 5-Hydroxy-1-phenyl-1H-pyrazole - mdpi.com

This table is for illustrative purposes and showcases the versatility of the general method.

An alternative and powerful strategy for pyrazole synthesis involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds, such as vinyl ketones. nih.govmdpi.com This pathway typically involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclocondensation and subsequent oxidation or elimination to achieve the aromatic pyrazole ring. nih.gov

The reaction of β-aryl α,β-unsaturated ketones with phenylhydrazine, followed by oxidation, has been developed as a regioselective route to pyrazole-containing α-amino acids. rsc.org When the α,β-unsaturated precursor contains a leaving group at the β-position, the reaction with a hydrazine can lead directly to the pyrazole through an addition-elimination mechanism, avoiding a separate oxidation step. mdpi.comnih.gov This approach has been utilized in microwave-assisted, solvent-free conditions to generate 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.com

Achieving regiocontrol is a critical aspect of pyrazole synthesis, particularly when creating specifically substituted isomers. Several protocols have been developed to address the regioselectivity issues inherent in classical condensation reactions. nih.gov

One highly effective method involves the careful selection of reaction solvents. Research has shown that the condensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), provides significantly higher regioselectivity compared to traditional protic solvents like ethanol. nih.govorganic-chemistry.org This protocol allows for the predictable synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature in good yields. organic-chemistry.org

Modern annulation strategies also provide excellent regioselectivity. For example, a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds has been developed to produce pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov Another approach involves a three-component reaction using enaminones, aryl hydrazine hydrochlorides, and alkynes, catalyzed by rhodium, which proceeds through a pyrazole annulation followed by a chemo-selective C–H addition cascade. acs.org

Table 2: Effect of Solvent on Regioselectivity of Pyrazole Synthesis

1,3-Diketone Arylhydrazine Solvent Conditions Regioisomeric Ratio Yield Reference
Benzoylacetone Phenylhydrazine HCl Ethanol Reflux, 2h 1.3 : 1 85% organic-chemistry.org
Benzoylacetone Phenylhydrazine HCl DMAc RT, 12h >99 : 1 86% organic-chemistry.org
1,1,1-Trifluoro-2,4-pentanedione Phenylhydrazine HCl Ethanol Reflux, 2h 1.8 : 1 91% organic-chemistry.org

Data adapted from Gosselin et al., illustrating the dramatic improvement in regioselectivity with aprotic solvents.

Transition-Metal Catalyzed Routes to Pyrazole Scaffoldsnih.gov

Transition-metal catalysis has emerged as a powerful tool for synthesizing pyrazole derivatives, offering pathways that are often more efficient and regioselective than classical methods. researchgate.netnih.govrsc.org These strategies can be broadly categorized into two types: the functionalization of a pre-existing pyrazole ring and the construction of the pyrazole core itself.

Direct C-H functionalization reactions, catalyzed by metals like palladium, rhodium, or copper, allow for the introduction of various substituents onto the pyrazole scaffold without the need for pre-functionalized starting materials. researchgate.net This approach is valuable for late-stage modification of complex molecules.

More relevant to the construction of the core, transition metals can catalyze the one-pot synthesis of pyrazoles from simple precursors. For example, an iron(III)-based ionic liquid has been utilized as an efficient and reusable homogeneous catalyst for the condensation of 1,3-diketones and hydrazines at room temperature. ias.ac.in Copper-catalyzed protocols have been developed for the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates, providing substituted pyrazoles with high atom economy and regioselectivity. organic-chemistry.org

Photoredox and Oxidative Cyclization Methodologiesnih.govnih.gov

In recent years, photoredox catalysis has provided green and mild alternatives for pyrazole synthesis. mdpi.com These methods often utilize visible light and an organic photocatalyst to initiate the desired transformations under ambient conditions. organic-chemistry.orgacs.org

One such strategy involves the visible-light-mediated aerobic oxidative synthesis of pyrazoles from hydrazines and Michael acceptors. organic-chemistry.org The reaction is believed to proceed through the photocatalyst-promoted oxidation of the hydrazine to a diazene (B1210634) intermediate, which then participates in the cyclization. Another innovative route employs a domino sequence involving a photoclick [3+2] cycloaddition followed by a photocatalyzed oxidative deformylation. acs.org In this method, an α,β-unsaturated aldehyde serves as a synthetic equivalent of an alkyne, with the aldehyde acting as a photoremovable directing group to ensure high regioselectivity. acs.org

These methodologies avoid the use of harsh oxidants or high temperatures, aligning with the principles of green chemistry and expanding the toolkit for accessing complex pyrazole structures. rsc.org

One-Pot Multicomponent Strategies for Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) represent an efficient approach to synthesizing complex molecules like pyrazoles in a single step, which enhances atom economy and reduces waste. These strategies often involve the combination of three or more reactants to form the desired heterocyclic scaffold.

Several MCRs have been developed for the synthesis of substituted pyrazoles. mdpi.commdpi.com For instance, a five-component reaction involving 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile (B47326), ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate (B1144303), catalyzed by montmorillonite (B579905) K10, yields highly substituted pyrano[2,3-c]pyrazoles. mdpi.com Another approach involves a four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, and dimedone, mediated by diethylamine (B46881) in water, to produce pyrazole-dimedone derivatives. mdpi.com

The synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids has been achieved through a multicomponent reaction of 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, and 2-mercaptoacetic acid under ultrasound irradiation. mdpi.com Furthermore, coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes have been synthesized via a one-pot multicomponent reaction of 3-(2-bromoacetyl)coumarins, thiosemicarbazide (B42300), and substituted acetophenones, followed by a Vilsmeier-Haack formylation. mdpi.com

A notable three-component synthesis involves the reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides, catalyzed by molecular iodine, to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov This method demonstrates good functional group tolerance. nih.gov The proposed mechanism suggests the initial formation of a hydrazone intermediate from the reaction of arylhydrazine and benzoylacetonitrile, which then cyclizes and undergoes oxidative aromatization to form a 1H-pyrazol-5-amine. nih.gov

The following table summarizes various multicomponent strategies for pyrazole synthesis:

Table 1: Examples of Multicomponent Pyrazole Synthesis
Reactants Catalyst/Conditions Product Type
5-methyl-1,3,4-thiadiazole-2-thiol, aldehyde, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate Montmorillonite K10, 65-70°C Pyrano[2,3-c]pyrazoles mdpi.com
3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehyde, dimedone Et₂NH, water, ambient temp. Pyrazole-dimedone derivatives mdpi.com
3-(2-Bromoacetyl)coumarins, thiosemicarbazide, substituted acetophenones N,N-dimethylformamide, Vilsmeier-Haack formylation Thiazolyl-3-aryl-pyrazole-4-carbaldehydes mdpi.com

1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the pyrazole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. nih.govacs.orgnih.gov

Nitrile imines, often generated in situ from precursors like α-halohydrazones or tetrazoles, react with alkynes to form pyrazoles. nih.govrsc.orgnih.gov The regioselectivity of this reaction can be influenced by the substituents on both the nitrile imine and the alkyne. nih.gov For instance, the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, acting as an alkyne surrogate, leads to the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov This process proceeds through a bromopyrazoline intermediate that aromatizes by losing HBr. nih.gov

Diazo compounds are another class of 1,3-dipoles used in pyrazole synthesis. Their reaction with terminal alkynes can be catalyzed by various agents, including Lewis acids like Zn(OTf)₂ in aqueous micellar environments, to afford pyrazoles. researchgate.net A one-pot procedure has been developed where diazo compounds, generated in situ from aldehydes, react with terminal alkynes to regioselectively yield 3,5-disubstituted pyrazoles. acs.org

The use of alkyne surrogates, such as alkenes with a leaving group, can circumvent issues related to the handling of volatile alkynes like acetylene (B1199291). acs.orgnih.gov For example, N-vinylimidazole can serve as an acetylene equivalent in reactions with in situ generated diazo compounds to produce 1H-3-substituted pyrazoles. acs.org

The following table provides examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis:

Table 2: 1,3-Dipolar Cycloaddition in Pyrazole Synthesis
1,3-Dipole Dipolarophile/Surrogate Catalyst/Conditions Product Type
Nitrile Imine (from α-halohydrazone) Trisubstituted bromoalkene Triethylamine 1,3,4,5-Tetrasubstituted pyrazoles nih.gov
Diazo compound (from aldehyde) Terminal alkyne - 3,5-Disubstituted pyrazoles acs.org
Ethyl diazoacetate Terminal alkyne Zn(OTf)₂, aqueous micelles 3,5-Disubstituted pyrazoles researchgate.net

Introduction of the Methylthio Functional Group

The introduction of a methylthio group at position 5 of the pyrazole ring is a key step in the synthesis of this compound. This can be achieved through various synthetic strategies, including the use of specific precursors that already contain the sulfur functionality or by direct thioetherification of a pyrazole intermediate.

Thioetherification Strategies in Pyrazole Synthesis

Thioetherification, specifically S-alkylation, is a direct method for introducing a methylthio group onto a pyrazole ring. This typically involves the reaction of a pyrazole-5-thione or a related tautomer with a methylating agent.

Research has shown that the reaction of 5-aminopyrazole with phenyl isothiocyanate followed by treatment with methyl iodide can lead to the formation of a ketene N,S-acetal. beilstein-journals.org Subsequent reaction with hydrazine results in the formation of a 5-aminopyrazole derivative, where the reaction proceeds through the loss of the methylthio group via nucleophilic attack by hydrazine. beilstein-journals.org While this example illustrates the reactivity of methylthio groups, a more direct approach for the synthesis of 5-(methylthio)pyrazoles involves the alkylation of a pyrazole-5-thione.

In a related context, the synthesis of 5-(methylthio)tetrazoles, which are precursors for pyrazolines, involves the regioselective alkylation of 5-(methylthio)tetrazole. rsc.orgnih.gov Although this is for a different heterocyclic system, the principle of alkylating a sulfur-containing heterocycle is relevant.

Utilization of Ketene Dithioacetals and Thiosemicarbazide Precursors

Ketene dithioacetals are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrazoles with a thioether functionality. tandfonline.com The reaction of α-aroyl ketene dithioacetals with hydrazines is a common method for constructing substituted pyrazoles.

A chemo- and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives has been achieved by reacting substituted 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile with substituted phenyl hydrazine hydrochloride. tandfonline.com This reaction proceeds in the presence of anhydrous K₂CO₃ under reflux conditions, yielding products such as 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile. tandfonline.com The mechanism involves the cyclization of the ketene dithioacetal with the hydrazine, leading to the formation of the pyrazole ring with one of the methylthio groups retained at position 3. tandfonline.com

Similarly, the reaction of thioacetals of malononitrile with hydrazine monohydrate has been used to synthesize 5(3)-aminopyrazoles. beilstein-journals.org This reaction proceeds with the loss of a methylthio group. beilstein-journals.org

Thiosemicarbazide and its derivatives are also valuable precursors in multicomponent reactions for synthesizing thiazole (B1198619) and pyrazole-containing hybrids. acgpubs.orgresearchgate.net For instance, a one-pot reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and acetyl acetone (B3395972) can yield a thiazolyl-pyrazole derivative. acgpubs.org In this case, the thiosemicarbazide first forms a thiazole ring, which then reacts to form the pyrazole ring. acgpubs.org

Phenyl Group Incorporation at Position 1

The introduction of a phenyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of 1-phenyl-pyrazoles. This is most commonly achieved by using a phenyl-substituted hydrazine as one of the key building blocks in the pyrazole ring formation.

Reactions Involving Arylhydrazines for N-Phenyl Pyrazole Formation

The use of arylhydrazines, particularly phenylhydrazine, is a cornerstone in the synthesis of N-aryl pyrazoles. The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and phenylhydrazine. wikipedia.orgrsc.orgjk-sci.com This versatile reaction can be catalyzed by acids and is widely used to produce a variety of substituted pyrazoles. jk-sci.comslideshare.net

The reaction mechanism involves the initial formation of a hydrazone by the reaction of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. rsc.orgslideshare.net This is followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. rsc.org When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed. rsc.org

Modern variations of this reaction have been developed to improve yields and simplify procedures. For example, one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazines can be carried out in ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) chloride at room temperature. jocpr.com Another green chemistry approach utilizes lemon peel powder as a natural catalyst for the reaction of 1,3-dicarbonyls with phenylhydrazine under ultrasonication in water. ijsrch.com

The following table presents data on the synthesis of N-phenyl pyrazoles using phenylhydrazine:

Table 3: Synthesis of N-Phenyl Pyrazoles using Phenylhydrazine
1,3-Dicarbonyl Compound Catalyst/Conditions Product Reference
Ethyl acetoacetate Reflux 3-Methyl-1-phenylpyrazol-5-one wikipedia.orgorientjchem.org
Propan-1,3-dial 1-Ethyl-3-methylimidazolium Chloride, room temp. Substituted N-phenyl pyrazoles jocpr.com
Propan-1,3-dial Lemon peel powder, ultrasonication, water Substituted N-phenyl pyrazoles ijsrch.com

Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto aryl rings. In the context of pyrazole synthesis, these methods have been applied to precursors to build complex molecular architectures.

An efficient pathway for synthesizing pyrazolo[5,1-a]isoquinolines, which are structurally related to phenyl-substituted pyrazoles, utilizes a sequence of coupling and hydroamination reactions. nih.gov The process begins with the Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles. nih.gov This key step, catalyzed by palladium, forges a new C-C bond between the pyrazole's phenyl substituent and the alkyne. Following this, an intramolecular hydroamination reaction leads to the final heterocyclic product. nih.gov

Interestingly, the same starting materials can be directed toward a different regioisomer, 8-methylenepyrazolo[5,1-a]isoindoles, by reversing the reaction sequence. nih.gov This alternative route involves an initial intermolecular hydroamination, followed by a palladium-catalyzed 5-exo intramolecular Heck coupling reaction. nih.gov These examples underscore the versatility of coupling reactions in modifying aryl-substituted pyrazoles to create diverse and complex molecular frameworks. nih.gov

Sustainable and Green Chemical Synthesis Approaches

The development of sustainable synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. researchgate.netresearchgate.net In the synthesis of pyrazole derivatives, green chemistry principles are increasingly being applied through the use of novel catalysts and unconventional reaction conditions. researchgate.netjetir.org

Application of Heterogeneous and Green Catalysts (e.g., Nano-ZnO, Ammonium (B1175870) Chloride)

Heterogeneous and green catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions compared to their homogeneous counterparts. researchgate.net

Nano-Zinc Oxide (Nano-ZnO): Zinc oxide nanoparticles have emerged as an efficient, inexpensive, and environmentally friendly heterogeneous catalyst for various organic transformations. researchgate.netnih.gov Their high surface area and unique electronic properties contribute to their catalytic prowess. researchgate.net In the synthesis of pyranopyrazoles, a class of fused pyrazole heterocycles, nano-ZnO has been successfully employed in one-pot, four-component reactions. researchgate.net

One advanced application involves a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst. nih.gov This catalyst facilitates the synthesis of 4H-pyrano[2,3-c]pyrazoles from an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate under solvent-free grinding conditions at room temperature. nih.gov The dual modification of ZnO with lanthanum and silver enhances catalytic performance, selectivity, and stability, offering excellent yields in short reaction times. nih.gov

Table 1: Ag/La-ZnO Nanoparticle Catalyzed Synthesis of 4H-Pyrano[2,3-c]pyrazoles This table is based on research findings where various aryl aldehydes were used in a one-pot, four-component synthesis. nih.gov

EntryAryl AldehydeTime (min)Yield (%)
14-Chlorobenzaldehyde1098
24-Nitrobenzaldehyde1096
32-Chlorobenzaldehyde1594
4Benzaldehyde1592
54-Hydroxybenzaldehyde2090
64-Methylbenzaldehyde2588

Ammonium Chloride (NH₄Cl): Ammonium chloride is an inexpensive, readily available, and mild catalyst that has proven effective in green synthetic protocols. researchgate.netresearchgate.net It has been utilized in the four-component synthesis of pyranopyrazoles in aqueous media, eliminating the need for hazardous organic solvents. researchgate.netresearchgate.net This method is noted for its cost-effectiveness, environmental friendliness, and simple work-up procedures. researchgate.net The reaction can be performed efficiently at room temperature or accelerated using microwave irradiation, which further enhances its green credentials by reducing energy consumption and reaction times. researchgate.net

Table 2: Ammonium Chloride Catalyzed Synthesis of Pyranopyrazoles: A Comparative Study This table is based on research findings comparing conventional heating at room temperature with microwave irradiation for the synthesis of pyranopyrazoles using ammonium chloride as a catalyst in water. researchgate.net

EntryAryl AldehydeMethodTimeYield (%)
14-ChlorobenzaldehydeRoom Temp.2.5 h92
24-ChlorobenzaldehydeMicrowave2 min95
34-NitrobenzaldehydeRoom Temp.2.5 h94
44-NitrobenzaldehydeMicrowave2 min96
54-MethoxybenzaldehydeRoom Temp.3.5 h85
64-MethoxybenzaldehydeMicrowave3 min88
7BenzaldehydeRoom Temp.3 h89
8BenzaldehydeMicrowave3 min92

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, as solvents constitute a major portion of chemical waste. tandfonline.com Solvent-free reactions, often conducted by grinding solid reactants or using a minimal amount of a recyclable catalytic medium, can lead to higher efficiency, easier product isolation, and significantly reduced environmental pollution. tandfonline.comrsc.org

Several methods have been developed for the solvent-free synthesis of pyrazole derivatives:

Catalysis with Tetrabutylammonium Bromide (TBAB): A novel, environmentally friendly method for synthesizing highly functionalized pyrazoles involves a one-pot, three-component reaction using the ionic salt TBAB as a polar reaction medium at room temperature. tandfonline.com This solvent-free approach provides good yields in shorter reaction times, and the TBAB can be recovered and reused. tandfonline.com

Acid-Catalyzed Condensation: The solventless condensation of diketones and hydrazines can be achieved at room temperature using only a catalytic amount of sulfuric acid, affording pyrazole derivatives in high yields. rsc.org

Grinding Method: As mentioned previously, mechanical grinding of reactants in the presence of a solid catalyst like Ag/La-ZnO nanoparticles is a highly efficient solvent-free technique. nih.gov This method avoids bulk solvents entirely and often proceeds rapidly at ambient temperature. nih.gov

Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions is another green approach. mdpi.com For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been successfully carried out using microwave irradiation without any solvent to produce novel pyrazoles. mdpi.com

Table 3: Comparison of Solvent-Free Synthetic Methods for Pyrazole Derivatives

MethodCatalytic SystemKey ReactantsKey Advantages
Ionic Salt Medium tandfonline.comTetrabutylammonium bromide (TBAB)Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-DibenzoylhydrazinesEnvironmentally friendly, Reusable catalyst, Room temperature
Acid Catalysis rsc.orgSulfuric acid (catalytic)Diketones, HydrazinesHigh yields, Room temperature, Simple procedure
Grinding nih.govAg/La-ZnO nanoparticlesAldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateHigh efficiency, Short reaction times, Catalyst reusability
Microwave-Assisted mdpi.comNone (Energy source)Tosylhydrazones, α,β-Unsaturated carbonylsRapid synthesis, High efficiency

Chemical Reactivity and Derivatization Studies of 5 Methylthio 1 Phenyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Methylthio Group

The methylthio (-SMe) group at the C5 position of the pyrazole (B372694) ring is a key functional handle. While the methylthio group itself is not a premier leaving group, its reactivity can be significantly enhanced through oxidation. This two-step strategy, involving oxidation followed by nucleophilic displacement, is a common and effective method for introducing a variety of substituents at this position.

The initial step involves the oxidation of the sulfide (B99878) to a more reactive sulfoxide (B87167) or sulfone. This transformation significantly increases the electrophilicity of the C5 carbon by converting the sulfur into a potent electron-withdrawing group and creating a better leaving group (methanesulfinate or methanesulfonate). A range of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent for converting sulfides to sulfones. organic-chemistry.org Other systems, such as hydrogen peroxide catalyzed by metal carbides, also offer efficient conversion of sulfides to sulfones. organic-chemistry.org

Once the corresponding 5-(methylsulfonyl)-1-phenyl-1H-pyrazole is formed, it becomes highly susceptible to attack by various nucleophiles. This allows for the displacement of the methylsulfonyl group and the introduction of diverse functionalities. For example, reaction with amines would yield 5-amino-1-phenyl-1H-pyrazole derivatives, which are themselves valuable precursors for fused heterocycles. Similarly, reaction with alkoxides or hydroxide (B78521) would lead to the corresponding 5-alkoxy or 5-hydroxy pyrazoles.

Table 1: Representative Nucleophilic Substitution Reactions

Step Reactant Reagent(s) Product Reaction Type
1 5-(methylthio)-1-phenyl-1H-pyrazole m-CPBA or H₂O₂/Catalyst 5-(methylsulfonyl)-1-phenyl-1H-pyrazole Oxidation
2 5-(methylsulfonyl)-1-phenyl-1H-pyrazole R-NH₂ (Amine) 5-(Alkyl/Arylamino)-1-phenyl-1H-pyrazole Nucleophilic Aromatic Substitution
2 5-(methylsulfonyl)-1-phenyl-1H-pyrazole R-O⁻ (Alkoxide) 5-Alkoxy-1-phenyl-1H-pyrazole Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution on the Phenyl Moiety

The N-phenyl substituent on the pyrazole ring can undergo electrophilic aromatic substitution, but its reactivity is heavily influenced by both the reaction conditions and the electronic nature of the pyrazole ring. The 1-pyrazolyl group generally acts as a deactivating group towards electrophilic attack on the phenyl ring, yet it directs incoming electrophiles to the ortho and para positions.

Studies on the nitration of 1-phenylpyrazole (B75819) have shown that the reaction outcome is highly dependent on the nitrating agent used. cdnsciencepub.comcdnsciencepub.com When using mixed acids (HNO₃/H₂SO₄), substitution occurs primarily at the para-position of the phenyl ring. cdnsciencepub.com This is attributed to the reaction proceeding on the protonated pyrazole species (the conjugate acid), where the deactivated pyrazole ring strongly directs the electrophile to the phenyl substituent. cdnsciencepub.comcdnsciencepub.com

In contrast, when a milder nitrating system like nitric acid in acetic anhydride (B1165640) is used, selective nitration occurs at the 4-position of the pyrazole ring itself, leaving the phenyl group untouched. cdnsciencepub.comcdnsciencepub.com A similar dichotomy is observed in bromination reactions. Bromination in chloroform (B151607) leads to substitution at the pyrazole C4-position, whereas conducting the reaction in sulfuric acid with a silver sulfate (B86663) catalyst promotes substitution at the para-position of the phenyl ring. cdnsciencepub.com These findings suggest that by carefully selecting the reaction conditions, one can selectively functionalize either the pyrazole or the phenyl ring. The presence of the C5-methylthio group, being weakly activating, is not expected to significantly alter this general pattern of reactivity.

Table 2: Regioselectivity in Electrophilic Substitution of 1-Phenylpyrazole Analogs

Reaction Reagent(s) Major Product Reference(s)
Nitration HNO₃ / H₂SO₄ 1-(4-nitrophenyl)pyrazole cdnsciencepub.comcdnsciencepub.com
Nitration HNO₃ / Ac₂O 1-Phenyl-4-nitropyrazole cdnsciencepub.comcdnsciencepub.com
Bromination Br₂ / H₂SO₄ / Ag₂SO₄ 1-(4-bromophenyl)pyrazole cdnsciencepub.com

Transformations and Functionalization of the Pyrazole Ring System

Beyond substitution, the pyrazole core of this compound can undergo various transformations to introduce new functional groups. The C4 position, being the only unsubstituted carbon on the pyrazole ring, is a primary site for electrophilic attack under non-acidic conditions.

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic rings. mdpi.comresearchgate.netresearchgate.net This reaction, typically employing a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), readily formylates N-substituted pyrazoles at the C4-position. researchgate.netresearchgate.net Applying these conditions to this compound would be expected to produce this compound-4-carbaldehyde, a versatile intermediate for further synthesis. arkat-usa.org

Another important functionalization method is lithiation followed by quenching with an electrophile. The regioselectivity of lithiation on N-phenyl azoles can be complex. For 1-phenylpyrazole itself, lithiation tends to occur at the C5-position. However, studies on the closely related 5-thiomethyl-1-phenyl-1,2,4-triazole have shown that lithiation with n-butyllithium occurs exclusively on the methyl group of the C5-thiomethyl substituent. clockss.org This suggests that for this compound, direct lithiation might preferentially occur at the methyl group, providing a route to C5-CH₂X derivatives, or potentially at the ortho-position of the phenyl ring. clockss.org

Table 3: Key Functionalization Reactions of the Pyrazole Ring

Reaction Reagent(s) Position of Functionalization Resulting Functional Group
Vilsmeier-Haack POCl₃, DMF C4 Aldehyde (-CHO)
Halogenation NCS, NBS, NIS C4 Chloro, Bromo, Iodo

Synthesis of Fused Heterocyclic Systems Derived from 5-(methylthio)-1H-pyrazole Precursors

A key application of functionalized pyrazoles is their use as building blocks for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active molecules. By first converting the 5-methylthio group into a 5-amino group via the oxidation-substitution sequence described in section 3.1, 5-amino-1-phenyl-1H-pyrazole derivatives become accessible. These aminopyrazoles are exceptionally useful precursors for constructing fused pyrimidine (B1678525) or pyridine (B92270) rings.

One major class of fused systems is the pyrazolo[1,5-a]pyrimidines . These are commonly synthesized through the condensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, such as an enaminone. nih.govrsc.orgnih.gov The reaction typically proceeds via nucleophilic attack of the exocyclic amino group, followed by cyclization and dehydration to form the fused pyrimidine ring. nih.gov

Another important fused scaffold is the pyrazolo[3,4-b]pyridines . These can be synthesized by reacting 5-aminopyrazoles with various partners, including α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.comnih.gov For instance, the reaction with α,β-unsaturated ketones involves a sequence of Michael addition, cyclization, dehydration, and aromatization to yield the final fused pyridine ring. nih.gov The versatility of these reactions allows for the creation of a wide array of substituted pyrazolopyridines by varying the substitution on both the pyrazole precursor and the cyclization partner. mdpi.comacs.orgtandfonline.com

Table 4: Synthesis of Fused Heterocycles from 5-Aminopyrazole Precursors

Target Fused System Precursor 1 Precursor 2 (Example) General Reaction Type
Pyrazolo[1,5-a]pyrimidine 5-Amino-1-phenyl-pyrazole derivative β-Diketone (e.g., acetylacetone) Condensation/Cyclization
Pyrazolo[3,4-b]pyridine 5-Amino-1-phenyl-pyrazole derivative α,β-Unsaturated Ketone Michael Addition/Cyclization

Spectroscopic and Advanced Structural Characterization Techniques for 5 Methylthio 1 Phenyl 1h Pyrazole

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Although a specific ¹H NMR spectrum for 5-(methylthio)-1-phenyl-1H-pyrazole is not available, the expected chemical shifts and splitting patterns can be inferred from data on analogous compounds. For example, in similar 1-phenyl-substituted pyrazoles, the protons of the phenyl group typically resonate in the aromatic region (δ 7.0-8.0 ppm). rsc.orgmdpi.comnih.gov The protons on the pyrazole (B372694) ring would also appear in this region, with their exact chemical shifts influenced by the electronic effects of the methylthio and phenyl substituents. The methyl protons of the methylthio group (S-CH₃) would be expected to appear as a singlet in the upfield region, likely around δ 2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule.

Specific ¹³C NMR data for this compound is not publicly documented. However, based on related structures, the carbon atoms of the phenyl ring would exhibit signals in the aromatic region (δ 120-140 ppm). rsc.orgmdpi.comnih.gov The pyrazole ring carbons would also resonate in this region, with the carbon attached to the sulfur atom (C5) and the carbon adjacent to the phenyl-substituted nitrogen (C3) having distinct chemical shifts. The methyl carbon of the methylthio group would be expected at a much higher field, typically around δ 15-20 ppm.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound is 204.29 g/mol . guidechem.com In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 204. The fragmentation pattern would likely involve the loss of the methyl group from the methylthio moiety (M⁺ - 15), cleavage of the C-S bond, and fragmentation of the pyrazole and phenyl rings. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₁H₁₂N₂S). nih.gov

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a crucial technique used to determine the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the purity and empirical formula of the synthesized compound.

For this compound (C₁₁H₁₂N₂S), the theoretical elemental composition is:

Carbon (C): 64.67%

Hydrogen (H): 5.92%

Nitrogen (N): 13.71%

Sulfur (S): 15.70%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to confirm the compound's composition. scielo.org.za

Theoretical and Computational Investigations of 5 Methylthio 1 Phenyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict a wide range of properties, including molecular geometry, orbital energies, and charge distribution, which are crucial for determining the molecule's reactivity and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, are employed to optimize the molecular geometry and calculate various electronic properties. nih.gov

In a hypothetical DFT study of 5-(methylthio)-1-phenyl-1H-pyrazole, the optimized geometry would reveal the relative orientations of the phenyl and pyrazole rings and the conformation of the methylthio group. The calculated bond lengths and angles would provide a basis for understanding the steric and electronic interactions within the molecule. Furthermore, the molecular electrostatic potential (MEP) map can be generated to identify the electron-rich and electron-deficient regions of the molecule. asrjetsjournal.orgmalayajournal.org The MEP is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
Dipole Moment ~2.5 DIndicates the overall polarity of the molecule.
Total Energy Varies with basis setA fundamental output of the calculation, used for stability comparisons.
Mulliken Atomic Charges C(5): Positive, S: NegativeProvides insight into the charge distribution and reactive sites.

This table presents hypothetical data based on typical values for similar pyrazole derivatives. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.govyoutube.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. malayajournal.org A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylthio group and the pyrazole ring, while the LUMO would likely be distributed over the phenyl and pyrazole rings. The analysis of the FMOs helps in understanding the charge transfer characteristics within the molecule. bohrium.com

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Description
HOMO -6.2Highest Occupied Molecular Orbital, indicates nucleophilic character.
LUMO -1.5Lowest Unoccupied Molecular Orbital, indicates electrophilic character.
HOMO-LUMO Gap 4.7 eVRelates to the chemical stability and reactivity of the molecule.

This table presents hypothetical data based on typical values for similar pyrazole derivatives. Actual values would require specific calculations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. The study of transition states allows for the calculation of activation energies, which are key to understanding reaction kinetics.

The synthesis of 1,5-disubstituted pyrazoles can proceed through various pathways, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. ias.ac.in For this compound, a plausible synthetic route could involve the reaction of phenylhydrazine (B124118) with a β-ketothioester. DFT calculations can be employed to model the reaction pathway, including the initial nucleophilic attack, subsequent cyclization, and dehydration steps. By locating the transition state structures for each step, the rate-determining step of the reaction can be identified. koreascience.kr

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a molecule like this compound, the primary conformational flexibility arises from the rotation around the C-N bond connecting the phenyl and pyrazole rings, as well as the rotation of the methylthio group.

Advanced Applications and Emerging Research Frontiers for 5 Methylthio 1 Phenyl 1h Pyrazole and Its Derivatives

Contributions to Advanced Materials Science and Engineering

The unique photophysical and chemical properties of 5-(methylthio)-1-phenyl-1H-pyrazole derivatives make them valuable components in the development of advanced materials.

Development of Functional Dyes and Pigments

Pyrazole (B372694) derivatives are recognized for their utility as fluorescent substances and dyes. globalresearchonline.net The incorporation of the this compound moiety can influence the chromophoric and luminogenic properties of molecules. Research in this area focuses on synthesizing novel dyes with enhanced stability, tunable absorption and emission spectra, and sensitivity to environmental changes. These functional dyes have potential applications in areas such as high-performance pigments and organic light-emitting diodes (OLEDs).

Design and Synthesis of Chemosensors and Fluorescent Probes

The development of chemosensors and fluorescent probes for the detection of various analytes is a significant area of research. rsc.org Pyrazole-based compounds can be engineered to exhibit changes in their fluorescence properties upon binding to specific ions or molecules. For instance, derivatives of 1,8-naphthalimide (B145957) containing amino groups have been developed as fluorescent chemosensors for detecting hazardous chemicals like phosgene. rsc.org The this compound core can be functionalized to create selective and sensitive probes for environmental monitoring and biological imaging. The sulfur atom in the methylthio group can act as a binding site for heavy metal ions, leading to a measurable change in the fluorescence of the molecule.

Utility as Key Synthetic Intermediates in Organic Synthesis

Pyrazoles are highly versatile building blocks in organic synthesis due to their inherent reactivity and the ability to be functionalized at various positions. nih.govmdpi.com The this compound structure serves as a valuable intermediate for the construction of more complex molecules with desired biological or material properties.

The pyrazole ring can be synthesized through several methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com The presence of the methylthio group at the 5-position offers a handle for further chemical transformations. For example, the sulfur can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, expanding the synthetic utility of the pyrazole core.

One common synthetic route to pyrazoles involves the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives, followed by an oxidative aromatization step to form the pyrazole ring. mdpi.com

Role in Catalyst Design and Ligand Development for Coordination Chemistry

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. researchgate.net Pyrazole-derived ligands have been extensively used in the field of coordination chemistry to create catalysts for a variety of organic transformations. researchgate.net The this compound can act as a bidentate or monodentate ligand, depending on the reaction conditions and the metal center.

The development of N-unsubstituted pyrazoles as proton-responsive ligands is an area of active research. nih.gov The coordination chemistry of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, has seen significant advancements, highlighting the versatility of pyrazole-based ligands in catalysis. nih.gov The electronic properties of the this compound ligand can be fine-tuned by modifying the substituents on the phenyl ring, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Applications in Agrochemical Research

Pyrazole derivatives have a long and successful history in the agrochemical industry, with many commercial products used as herbicides, fungicides, and insecticides. clockss.orgorientjchem.org The this compound scaffold is a key component in the discovery of new and effective crop protection agents.

For example, certain pyrazole derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis in plants, leading to herbicidal activity. clockss.org Others function as respiration inhibitors in fungi by targeting complex II or III of the mitochondrial electron transport chain. clockss.org Specifically, 1-methyl-1H-pyrazole-4-carboxamides like furametpyr, penthiopyrad, and bixafen (B1247100) are known complex II inhibitors. clockss.org

The insecticidal activity of some pyrazoles, known as fiproles, is due to their ability to block chloride channels in the nervous system of insects. clockss.org Research in this area involves the synthesis and screening of novel this compound derivatives to identify compounds with improved efficacy, selectivity, and environmental profiles. A derivative, 1-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid, has shown potential as a herbicide and fungicide. chemimpex.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(methylthio)-1-phenyl-1H-pyrazole, and how can reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, phenylhydrazine, and sulfur-containing reagents. For example, methylation of pyrazole derivatives (e.g., 5-amino-3-methylthio-1H-pyrazole) with methylating agents under controlled conditions can yield the target compound. The ratio of isomers in the product depends on substituent positions, which can be optimized by adjusting reaction temperature, solvent polarity, and stoichiometry . Characterization via NMR, IR, and mass spectrometry is critical to confirm purity and regioselectivity.

Q. How is structural characterization of this compound performed using crystallographic and spectroscopic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for determining molecular geometry. For example, related pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) have been analyzed using SHELX software for structure refinement . Spectroscopic techniques like FT-IR and UV-Vis are employed to validate functional groups (e.g., methylthio and phenyl moieties), while DFT calculations (B3LYP/6-311G(d,p)) can predict vibrational frequencies and electronic properties .

Advanced Research Questions

Q. What computational strategies are used to predict the stability and reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is commonly applied to optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and assess thermodynamic stability. Vibrational frequency scaling factors (e.g., 0.967 for B3LYP/6-31G(d)) are critical for aligning theoretical IR data with experimental results . Additionally, molecular docking studies can predict binding affinities to biological targets like carbonic anhydrases or prostaglandin synthases .

Q. How do steric and electronic effects of substituents influence isomer distribution in pyrazole synthesis?

  • Methodological Answer : Substituents at the 4-position of the pyrazole ring significantly affect isomer ratios. For instance, bulky groups increase steric hindrance, favoring one isomer over another. Studies on methylthio-substituted pyrazoles reveal that electron-withdrawing groups (e.g., nitro or trifluoromethyl) stabilize specific tautomers, which can be monitored via HPLC or GC-MS . Reaction solvents (e.g., DMSO vs. ethanol) also modulate isomerization kinetics due to polarity effects .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected IR peaks or NMR splitting patterns) often arise from dynamic effects like tautomerism or crystal packing. Combining XRD for absolute conformation with variable-temperature NMR can identify equilibrium shifts. For example, hydrogen-bonding patterns in crystals (analyzed via graph-set notation) may explain deviations in solution-phase spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.